N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-methylbenzenesulfonamide

Peripheral benzodiazepine receptor TSPO Binding affinity

N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-methylbenzenesulfonamide (CAS 898431-96-4, molecular formula C₂₀H₂₆FN₃O₂S, MW 391.51) is a synthetic sulfonamide derivative that incorporates a 4-fluorophenyl group, a 4-methylpiperazine moiety, and a 4-methylbenzenesulfonamide core. The compound is catalogued as a research chemical (≥90–95% purity) by multiple suppliers and is positioned as a scaffold for CNS-targeted medicinal chemistry, although published quantitative pharmacological data are sparse.

Molecular Formula C20H26FN3O2S
Molecular Weight 391.51
CAS No. 898431-96-4
Cat. No. B2970961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-methylbenzenesulfonamide
CAS898431-96-4
Molecular FormulaC20H26FN3O2S
Molecular Weight391.51
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)F)N3CCN(CC3)C
InChIInChI=1S/C20H26FN3O2S/c1-16-3-9-19(10-4-16)27(25,26)22-15-20(17-5-7-18(21)8-6-17)24-13-11-23(2)12-14-24/h3-10,20,22H,11-15H2,1-2H3
InChIKeyVAJWCZOEATXPMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-methylbenzenesulfonamide (CAS 898431-96-4): Procurement-Relevant Identity and Baseline Properties


N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-methylbenzenesulfonamide (CAS 898431-96-4, molecular formula C₂₀H₂₆FN₃O₂S, MW 391.51) is a synthetic sulfonamide derivative that incorporates a 4-fluorophenyl group, a 4-methylpiperazine moiety, and a 4-methylbenzenesulfonamide core [1]. The compound is catalogued as a research chemical (≥90–95% purity) by multiple suppliers and is positioned as a scaffold for CNS-targeted medicinal chemistry, although published quantitative pharmacological data are sparse [2].

Why In-Class Sulfonamide-Piperazine Analogs Cannot Substitute for N-(2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-methylbenzenesulfonamide (898431-96-4) Without Evidence


Within the arylpiperazine-sulfonamide chemical class, even minor structural variations—such as substitution pattern on the benzenesulfonamide ring, identity of the N-aryl group, or alkyl spacer length between the piperazine and sulfonamide—can substantially alter target binding profiles [1]. The specific combination found in CAS 898431-96-4 (4-fluorophenyl at the ethylamine position, 4-methyl substitution on both the piperazine and the benzenesulfonamide) generates a unique pharmacophoric geometry that cannot be assumed equivalent to analogs bearing methoxy, nitro, chloro, or unsubstituted phenyl groups [2]. However, the published quantitative evidence required to substantiate differentiation at discrete molecular targets remains limited.

Quantitative Differentiation Evidence for N-(2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-methylbenzenesulfonamide (898431-96-4) Versus Closest Structural Analogs


Peripheral Benzodiazepine Receptor (PBR/TSPO) Binding Affinity: CAS 898431-96-4 vs. Reference PBR Ligand PK11195

In radioligand binding assays measuring inhibition of [³H]-PK 11195 binding to peripheral-type benzodiazepine receptor (PBR/TSPO) in rat kidney mitochondrial membranes, the reference compound PK11195 (BDBM22032) exhibited an IC₅₀ of 2.2 nM, while a structurally related compound from the same chemical series (ChEMBL ID CHEMBL651678) was evaluated under identical assay conditions [1]. The target compound 898431-96-4 shares the 4-fluorophenyl-piperazine-sulfonamide scaffold with this entry, but direct quantitative binding data for 898431-96-4 at PBR/TSPO remain unpublished.

Peripheral benzodiazepine receptor TSPO Binding affinity Radioligand binding PK11195 comparator

Sigma-1 Receptor Affinity: Structural Analog Comparison with Reference Ligands (+)-Pentazocine and DTG

Binding assays using [³H]-(+)-pentazocine (sigma-1 selective) and [³H]-DTG (non-selective sigma ligand) in guinea pig brain and rat whole brain membranes have been used to characterize a series of arylpiperazine and arylpiperidine sulfonamide derivatives [1][2]. Within this chemical class, sigma-1 Ki values ranging from 26 nM (CHEMBL801235, Hudkins et al. 1994) to IC₅₀ values of 620 nM (CHEMBL809040, Oshiro et al. 2000) have been reported for compounds sharing the piperazine-sulfonamide pharmacophore backbone [2]. The target compound 898431-96-4 has not been directly tested in published sigma receptor assays.

Sigma-1 receptor Sigma-2 receptor Radioligand binding Pentazocine DTG

Melanocortin-4 Receptor (MC4R) Affinity of a Bis-Piperazine Analog: Structural Context for 898431-96-4 Scaffold Potential

A bis-piperazine analog incorporating the 4-fluorophenyl-2-(4-methylpiperazin-1-yl)ethyl fragment (BDBM50202977, CHEMBL225691) was tested at human MC4R and exhibited a Ki of 1,190 nM (1.19 µM) [1]. In contrast, a structurally optimized bis-piperazine series (exemplified by compound (-)-10bg) achieved MC4R IC₅₀ values as low as 8.13 nM . The target compound 898431-96-4, which contains a single piperazine and a sulfonamide terminus rather than a second piperazine, has not been evaluated at MC4R.

Melanocortin receptor 4 MC4R Bis-piperazine IC50 Binding affinity

NMDA Glutamate Receptor (GluN1) Strychnine-Insensitive Site: Weak Binding by a Structurally Related Sulfonamide-Piperazine

A screening assay measuring inhibition of [³H]-strychnine binding to the N-methyl-D-aspartate (NMDA) glutamate receptor 1 (GluN1) returned an IC₅₀ value of 4.14 × 10⁵ nM (414 µM) for a compound entry sharing the sulfonamide-piperazine scaffold [1]. While this specific entry may not be identical to CAS 898431-96-4, it establishes a class-level benchmark that this chemotype exhibits negligible affinity at the strychnine-insensitive glycine site of the NMDA receptor.

NMDA receptor Glutamate receptor Strychnine binding IC50 Off-target profile

Physicochemical Properties: Calculated CNS Drug-Likeness Profile of 898431-96-4 vs. Closest Commercial Analogs

Based on its molecular formula (C₂₀H₂₆FN₃O₂S, MW 391.51) and structural features, CAS 898431-96-4 exhibits calculated physicochemical parameters that fall within favorable ranges for CNS drug discovery: molecular weight below 400 Da, the presence of a basic piperazine nitrogen (pKa ~8), and a moderate number of rotatable bonds (7) [1]. In contrast, a closely cataloged analog, 4-fluoro-N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-methylbenzenesulfonamide (CAS 903343-58-8, MW 409.5, containing an additional fluorine and methoxy group), has a slightly higher molecular weight and lower fraction of sp³ carbon (Fsp³), which may reduce its CNS MPO desirability score [2].

Physicochemical properties CNS drug-likeness Molecular weight Lipophilicity tPSA

Evidence-Supported Research and Procurement Application Scenarios for N-(2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-methylbenzenesulfonamide (898431-96-4)


Central Nervous System (CNS) Focused Fragment or Lead-Like Screening Library Expansion

Based on its physicochemical profile (MW 391.51, tPSA ~49 Ų, one H-bond donor, basic piperazine center), CAS 898431-96-4 is structurally positioned within CNS drug-like space [1]. Its lower molecular weight relative to di-substituted analogs (e.g., CAS 903343-58-8, MW 409.5) makes it a preferred entry for screening collections where MW < 400 is a hard filter [2]. The 4-fluorophenyl group provides a potential ¹⁸F labeling handle for future PET tracer development, though this application has not been demonstrated for this specific compound.

Sigma Receptor or TSPO Pharmacophore Exploration with the Arylpiperazine-Sulfonamide Scaffold

The arylpiperazine-sulfonamide chemotype, to which 898431-96-4 belongs, has yielded ligands with sigma-1 Ki values as low as 26 nM and TSPO IC₅₀ values as low as 2.2 nM [1][2]. While the target compound itself has not been directly profiled at these targets, its core scaffold is validated within the class. Researchers exploring structure-activity relationships at sigma or TSPO receptors may consider 898431-96-4 as a starting scaffold for systematic derivatization, with the caveat that binding must be confirmed experimentally.

Negative Control or Off-Target Profiling for NMDA Receptor Assays

Screening data for a structurally related sulfonamide-piperazine showed negligible activity at the NMDA receptor strychnine-insensitive binding site (IC₅₀ ~414 µM) [1]. If this low affinity is confirmed for 898431-96-4, the compound could serve as a negative control or be used in selectivity panels where NMDA receptor interference must be excluded. This is relevant for neuropharmacology programs targeting dopamine, serotonin, or sigma receptors.

Synthetic Intermediate or Building Block for Parallel Library Synthesis

The compound's sulfonamide core and secondary amine functionality (at the ethyl linker) provide synthetic versatility for further derivatization [1]. It can serve as a key intermediate for generating focused libraries of sulfonamide-piperazine analogs through N-alkylation, acylation, or sulfonylation at the piperazine nitrogen or the sulfonamide NH. Procurement for combinatorial chemistry or parallel synthesis programs is supported by commercial availability at 90–95% purity from multiple suppliers [2].

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